2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one 2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2325236-58-4
VCID: VC4301652
InChI: InChI=1S/C15H18FNO2/c16-13-6-1-2-7-14(13)19-10-15(18)17-8-11-4-3-5-12(11)9-17/h1-2,6-7,11-12H,3-5,8-10H2
SMILES: C1CC2CN(CC2C1)C(=O)COC3=CC=CC=C3F
Molecular Formula: C15H18FNO2
Molecular Weight: 263.312

2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one

CAS No.: 2325236-58-4

Cat. No.: VC4301652

Molecular Formula: C15H18FNO2

Molecular Weight: 263.312

* For research use only. Not for human or veterinary use.

2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one - 2325236-58-4

Specification

CAS No. 2325236-58-4
Molecular Formula C15H18FNO2
Molecular Weight 263.312
IUPAC Name 1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(2-fluorophenoxy)ethanone
Standard InChI InChI=1S/C15H18FNO2/c16-13-6-1-2-7-14(13)19-10-15(18)17-8-11-4-3-5-12(11)9-17/h1-2,6-7,11-12H,3-5,8-10H2
Standard InChI Key OJVYVTZJVGFUFG-UHFFFAOYSA-N
SMILES C1CC2CN(CC2C1)C(=O)COC3=CC=CC=C3F

Introduction

2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a fluorophenoxy group and an octahydrocyclopenta[c]pyrrole moiety, which are crucial for its therapeutic potential.

Key Molecular Data:

  • CAS Number: 2325236-58-4

  • Molecular Formula: C15H18FNO2

  • Molecular Weight: Not explicitly stated in the available literature, but can be calculated based on the molecular formula.

Synthesis of 2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one

The synthesis of this compound typically involves multiple steps, including the modification of existing pyrrole derivatives or the incorporation of fluorinated aromatic systems. Key reagents and conditions include:

  • Reagents: N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)-uronium hexafluorophosphate for activating carboxylic acids.

  • Reaction Conditions: Temperature, solvent choice (e.g., dimethylformamide), and reaction time are crucial for optimizing yields.

Synthesis Steps:

  • Activation of Carboxylic Acids: Use of coupling reagents to facilitate amide bond formation.

  • Coupling Reaction: Combining activated carboxylic acids with appropriate amines under controlled conditions.

  • Purification: Techniques such as chromatography or recrystallization to isolate the pure compound.

Potential Biological Activities

Substituted pyrroles, like 2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one, are known for their diverse biological activities. The structural motifs in this compound suggest potential interactions with biological targets, which could lead to applications in pharmacology.

Potential Applications:

  • Pharmacological Applications: Due to its structural characteristics, this compound may interact with specific receptors or enzymes, potentially leading to therapeutic effects.

  • Research Directions: Further studies are needed to elucidate its mechanism of action and explore its potential therapeutic uses.

Comparison with Related Compounds

Other compounds featuring similar structural motifs, such as 2-(2-Fluorophenoxy)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one (CAS Number: 2415524-32-0), also show promise in medicinal chemistry. These compounds highlight the importance of fluorophenoxy and pyrrole moieties in biological activity.

Comparison Table:

CompoundCAS NumberMolecular FormulaMolecular Weight
2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one2325236-58-4C15H18FNO2Calculated based on formula
2-(2-Fluorophenoxy)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one2415524-32-0C19H25FN2O2332.4

Future Research Directions

Future studies should focus on elucidating the mechanism of action of 2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one and exploring its potential therapeutic applications. This could involve in vitro and in vivo experiments to assess its efficacy and safety.

Research Objectives:

  • Mechanism of Action: Investigate how the compound interacts with biological targets.

  • Therapeutic Potential: Evaluate its potential in treating specific diseases or conditions.

  • Optimization of Synthesis: Improve synthesis methods to enhance yield and purity.

By pursuing these research directions, scientists can unlock the full potential of this compound and contribute to advancements in medicinal chemistry.

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